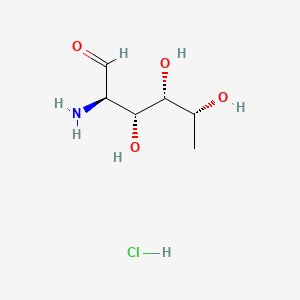
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is an organic compound belonging to the class of aminosaccharides It is characterized by its multiple hydroxyl groups and an amino group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride typically involves multiple steps, including selective hydroxylation, catalytic hydrogenation, and protection-deprotection strategies. One common method involves the use of diastereoselective hydroxylation to introduce the hydroxyl groups at specific positions on the hexanal backbone. Catalytic hydrogenation is then employed to reduce any double bonds present in the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound shares a similar hydroxylation pattern but differs in its piperidinyl and glucopyranoside moieties.
Adenosine: A nucleoside with a similar hexose backbone but differing in its purine base and functional groups.
Uniqueness
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H14ClNO4 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c1-3(9)5(10)6(11)4(7)2-8;/h2-6,9-11H,7H2,1H3;1H/t3-,4+,5-,6-;/m1./s1 |
InChI Key |
LWVGGTMXWGYNTE-VFQQELCFSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
Canonical SMILES |
CC(C(C(C(C=O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

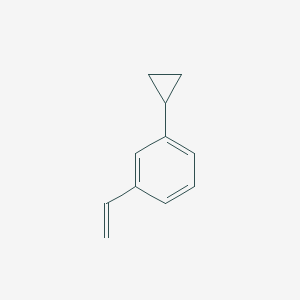
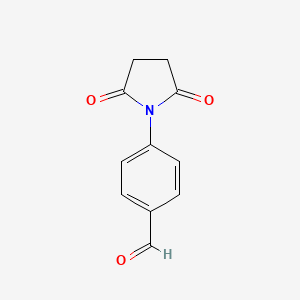
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
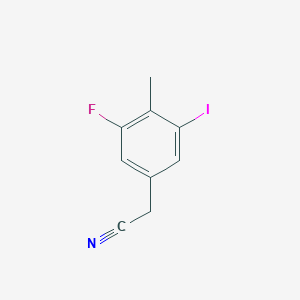
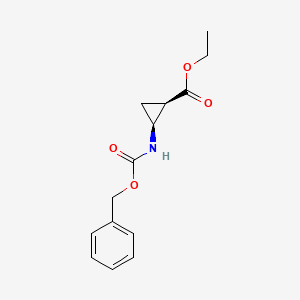
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
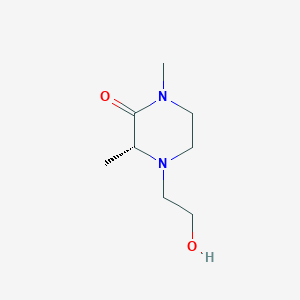
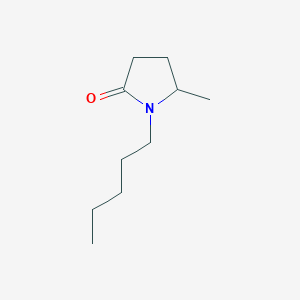
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
